1,3-Dipalmitoyl-2-phosphatidylcholine is a phospholipid compound characterized by two palmitic acid chains attached to a phosphatidylcholine head group. This compound plays a critical role in pulmonary surfactants, which are essential for reducing surface tension in the alveoli, thereby preventing alveolar collapse and facilitating breathing. The chemical structure can be represented as follows:
This compound is primarily sourced from biological membranes and can also be synthesized in laboratories for various applications.
1,3-Dipalmitoyl-2-phosphatidylcholine is classified as a glycerophospholipid, specifically a type of phosphatidylcholine. It is predominantly found in the lung surfactant layer and is synthesized in the body through metabolic pathways involving choline and fatty acids. Its classification as a phospholipid places it among essential components of cell membranes, contributing to membrane fluidity and functionality.
1,3-Dipalmitoyl-2-phosphatidylcholine can be synthesized through several methods:
The condensation reaction typically employs solvents such as dichloromethane or chloroform, and bases like sodium carbonate or triethylamine. The reaction conditions are mild, ensuring safety and high yield during synthesis.
The molecular structure of 1,3-Dipalmitoyl-2-phosphatidylcholine consists of:
This amphiphilic nature allows the molecule to form bilayers essential for membrane structures.
1,3-Dipalmitoyl-2-phosphatidylcholine undergoes several chemical reactions:
From oxidation, oxidized phospholipids are generated; hydrolysis results in palmitic acid and lysophosphatidylcholine.
1,3-Dipalmitoyl-2-phosphatidylcholine functions primarily by reducing surface tension within the alveoli. Its unique structure allows it to orient itself at the air-liquid interface in the lungs:
Research indicates that mechanical stretching of lung epithelial cells can enhance the biosynthesis of this compound, further supporting its role in respiratory physiology .
Studies have shown that 1,3-Dipalmitoyl-2-phosphatidylcholine exhibits significant changes in its properties under varying pH levels and temperatures, impacting its functionality in biological systems .
1,3-Dipalmitoyl-2-phosphatidylcholine has diverse scientific applications:
DPPC’s functional dominance in pulmonary surfactant stems from its saturated acyl chain configuration and phase behavior. At physiological temperature (37°C), conventional 1,2-DPPC exists in a gel-phase state with tightly packed hydrocarbon chains, enabling extreme surface tension reduction (to ~4.6 ± 0.5 × 10⁻¹⁰ M) during alveolar compression [1]. This property is critically dependent on its transition temperature (Tm = 41.3°C), above which it transitions to a disordered liquid-crystalline phase with reduced load-bearing capacity [1] [6]. The molecular packing efficiency of DPPC monolayers allows alveolar surface tension to drop below 5 mN/m during expiration—a feat unattainable by unsaturated phospholipids [3] [9].
Table 1: Thermal Phase Behavior of Conventional (1,2) vs. 1,3-DPPC
Property | Conventional 1,2-DPPC | 1,3-DPPC |
---|---|---|
Main Transition (°C) | 41.3 | 37 (reversible) |
Low-T Transition (°C) | - | 27 (metastable) |
Lamellar Spacing (Å) | Variable | 58 Å (Lc), 47 Å (Lβ) |
Hydration (mol H₂O/mol) | ~14-22 | 14 (Lc), 22 (Lβ) |
Biosynthesis occurs primarily in type II pneumocytes via the CDP-choline pathway, with 45% originating from de novo synthesis and 55% from transacylation of unsaturated phosphatidylcholines [1]. The ABCA1 transporter facilitates DPPC translocation to lamellar bodies, where it interacts with surfactant proteins (SP-B/C) to form tubular myelin—a lattice essential for rapid interfacial adsorption [1] [3].
Early investigations into pulmonary surfactant identified DPPC as its tension-lowering component in the 1950s–1960s. Landmark studies by Robillard (1964) first administered aerosolized DPPC to newborns with respiratory distress syndrome (RDS), though its ineffectiveness as monotherapy revealed the necessity of surfactant proteins and fluidizing lipids for optimal adsorption [1]. This spurred the development of three surfactant generations:
The structural uniqueness of 1,3-DPPC was elucidated in 1983 via X-ray diffraction and calorimetry. Researchers identified its interdigitated gel phase (Lβ) at 30–35°C, characterized by hydrocarbon chains penetrating the opposing bilayer leaflet—evidenced by reduced bilayer periodicity (d = 47 Å vs. 58 Å in crystalline phase) and symmetric wide-angle reflections [6]. This interdigitation arises from glycerol backbone parallelism to the membrane surface, a conformation absent in 1,2-DPPC isomers [6].
DPPC exhibits distinct biophysical and functional properties compared to other phosphatidylcholines (PCs), governed by acyl chain length, saturation, and phase segregation behavior:
Chain Length Dependence: Shorter-chain PCs like DLPC (C12:0) and DMPC (C14:0) exhibit lower transition temperatures (Tₘ = -1°C and 23°C, respectively) and increased fluidity, while longer-chain DSPC (C18:0) has higher Tₘ (55°C). DPPC (C16:0) occupies an intermediate position, enabling gel-phase stability at 37°C [2] [5].
Phase Separation: In model membranes, DPPC forms liquid-ordered domains that resist mixing with unsaturated PCs like DOPC (C18:1). Time-of-flight secondary ion mass spectrometry (TOF-SIMS) with principal component analysis (PCA) discriminates DPPC-rich domains from DLPC-rich regions based on fragment ion intensities (e.g., m/z 184 for phosphocholine headgroup) [2].
Immunomodulatory Effects: Unlike pro-inflammatory PAPC (1-palmitoyl-2-arachidonoyl-PC), DPPC suppresses TNF-α release and respiratory burst in monocytes by altering membrane fluidity without inhibiting MAPK signaling pathways [7].
Table 2: Biophysical Properties of Common Phosphatidylcholines
Phosphatidylcholine | Acyl Chains | Tm (°C) | Phase at 37°C | Biological Role |
---|---|---|---|---|
DLPC | 12:0/12:0 | -1 | Liquid-disordered | Model membrane studies |
DMPC | 14:0/14:0 | 23 | Liquid-disordered | Liposome formulations |
DPPC | 16:0/16:0 | 41.3 | Gel-phase | Pulmonary surfactant |
DSPC | 18:0/18:0 | 55 | Gel-phase | High-Tm liposomes |
PAPC | 16:0/20:4 | - | Liquid-disordered | Inflammatory signaling |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2